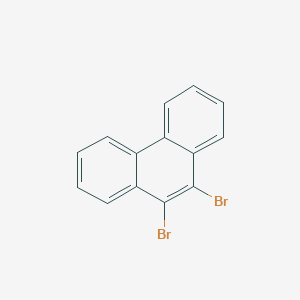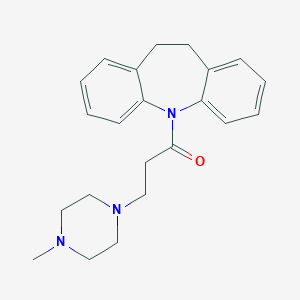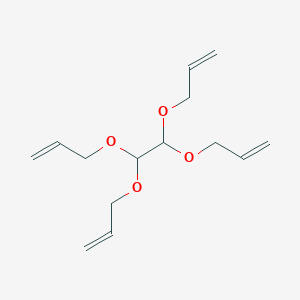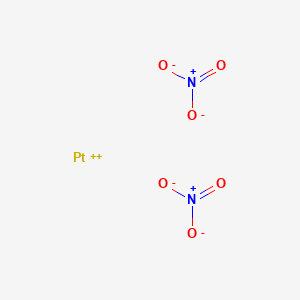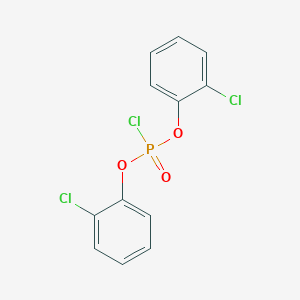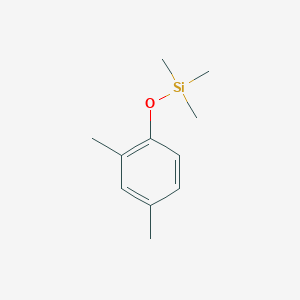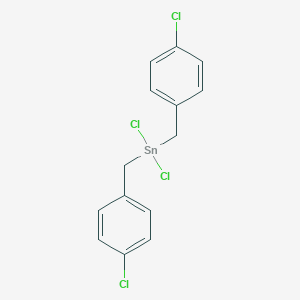
5-Chloroisatin
概要
説明
5-クロロ-1H-インドール-2,3-ジオンは、天然物や医薬品において重要なヘテロ環系であるインドールの誘導体です。 インドールは細胞生物学において重要な役割を果たしており、抗癌、抗ウイルス、抗菌作用など、多様な生物活性を有することで知られています 。 5-クロロ-1H-インドール-2,3-ジオンは、特に化学療法における潜在的な用途で注目されています .
準備方法
合成ルートと反応条件
5-クロロ-1H-インドール-2,3-ジオンの合成は、一般的にインドール-2,3-ジオン(イサチン)の塩素化を伴います。 一般的な方法には、制御された条件下でオキシ塩化リン(POCl3)または塩化チオニル(SOCl2)などの塩素化剤の使用が含まれます 。反応は通常、ジクロロメタンなどの不活性溶媒中で低温で行われ、過剰な塩素化を防ぎ、高収率を確保します。
工業的生産方法
5-クロロ-1H-インドール-2,3-ジオンの工業的生産は、同様の合成ルートに従いますが、より大規模に行われます。プロセスには、収率と純度を最大限に高めるための反応条件の最適化が含まれます。これには、温度、反応時間、高純度試薬の使用の正確な制御が含まれます。 最終生成物は、通常、再結晶またはクロマトグラフィー技術によって精製されます .
化学反応の分析
反応の種類
5-クロロ-1H-インドール-2,3-ジオンは、以下を含むさまざまな化学反応を起こします。
酸化: 対応するキノンを形成するために酸化することができます。
還元: 還元反応により、5-クロロインドリン誘導体に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)および三酸化クロム(CrO3)が含まれます。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの還元剤が使用されます。
生成される主な生成物
酸化: キノンの形成。
還元: 5-クロロインドリン誘導体の形成。
科学的研究の応用
5-クロロ-1H-インドール-2,3-ジオンは、科学研究において幅広い用途があります。
作用機序
5-クロロ-1H-インドール-2,3-ジオンの作用機序には、さまざまな分子標的との相互作用が含まれます。
分子標的: 細胞増殖およびアポトーシスに関与する酵素および受容体を標的とする。
類似の化合物との比較
類似の化合物
5-クロロインドリン-2,3-ジオン: 構造は似ていますが、反応性と用途が異なります.
イサチン(1H-インドール-2,3-ジオン): 塩素置換基がないため、生物活性と化学反応性が異なります.
独自性
5-クロロ-1H-インドール-2,3-ジオンは、塩素原子の存在により、反応性と生物活性が向上しているため、独自性があります。 これは、新しい治療薬を開発するための医薬品化学において貴重な化合物となっています .
類似化合物との比較
Similar Compounds
5-chloroindoline-2,3-dione: Similar in structure but differs in its reactivity and applications.
Isatin (1H-indole-2,3-dione): Lacks the chlorine substituent, leading to different biological activities and chemical reactivity.
Uniqueness
5-chloro-1H-indole-2,3-dione is unique due to the presence of the chlorine atom, which enhances its reactivity and biological activity. This makes it a valuable compound in medicinal chemistry for developing new therapeutic agents .
特性
IUPAC Name |
5-chloro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDJYQWGFIBCEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170111 | |
| Record name | 5-Chloro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17630-76-1 | |
| Record name | 5-Chloroisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17630-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1H-indole-2,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017630761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17630-76-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135811 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.815 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

